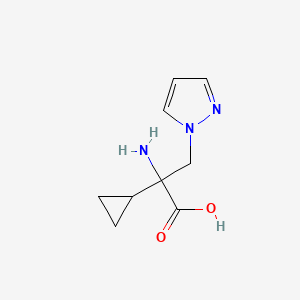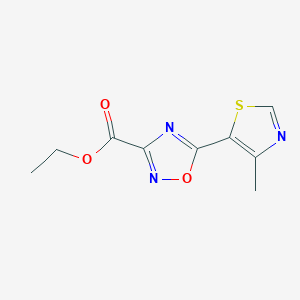
Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a thiazole ring and an oxadiazole ring, which imparts a range of biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . This reaction is followed by cyclization and further functionalization to introduce the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating infections and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and biocides.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cell wall synthesis.
Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of microbial growth and proliferation.
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combined thiazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity. Unlike other thiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and antifungal activities, making it a versatile candidate for various applications .
Propiedades
Fórmula molecular |
C9H9N3O3S |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-5(2)10-4-16-6/h4H,3H2,1-2H3 |
Clave InChI |
ROWNAEOTYLRQOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)C2=C(N=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)


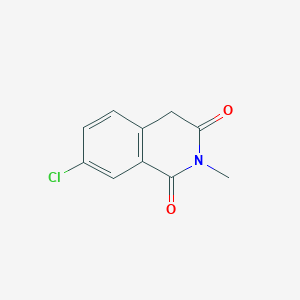
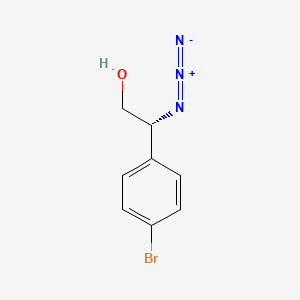

![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)

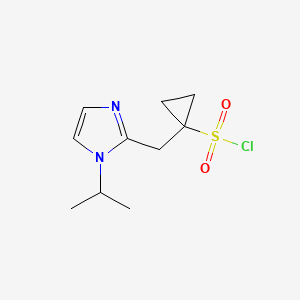
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)

